Oxfbd02

説明

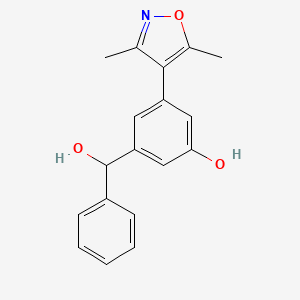

Structure

3D Structure

特性

IUPAC Name |

3-(3,5-dimethyl-1,2-oxazol-4-yl)-5-[hydroxy(phenyl)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-11-17(12(2)22-19-11)14-8-15(10-16(20)9-14)18(21)13-6-4-3-5-7-13/h3-10,18,20-21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQUIPXIENTMJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC(=CC(=C2)O)C(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Oxfbd02

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxfbd02 is a potent and selective small molecule inhibitor of the first bromodomain of BRD4 (BRD4(1)), a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins. BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, they recruit transcriptional machinery to specific genomic loci. Dysregulation of BET protein activity has been implicated in the pathogenesis of various diseases, including cancer and inflammation, making them attractive therapeutic targets. This compound serves as a valuable chemical probe for studying the specific functions of BRD4(1) and for exploring its therapeutic potential.

Core Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the binding of the first bromodomain of BRD4 (BRD4(1)) to acetylated lysine residues on histone tails. This inhibition prevents the recruitment of the positive transcription elongation factor b (P-TEFb) complex and other transcriptional regulators to chromatin, thereby leading to a downstream suppression of the expression of key oncogenes and pro-inflammatory genes.

Target Specificity and Potency

This compound exhibits high selectivity for the BRD4(1) bromodomain.

| Target | IC50 (nM) | Selectivity |

| BRD4(1) | 382[1][2][3][4] | - |

| CBP | ~764 - 1146 | 2-3 fold lower affinity than for BRD4(1) |

Cellular Activity

This compound is cell-permeable and has been demonstrated to exert anti-proliferative effects in specific cancer cell lines.

Anti-proliferative Activity

| Cell Line | Cancer Type | IC50 |

| MV-4-11 | Acute Myeloid Leukemia (AML) | 0.794 nM[3] |

| A549 | Lung Cancer | >10 µM[3] |

| H1975 | Lung Cancer | >10 µM[3] |

| U2OS | Osteosarcoma | >100 µM[3] |

| HeLa | Cervical Cancer | >100 µM[3] |

Signaling Pathways

BRD4 is a key regulator of the transcription of various genes involved in cell cycle progression, apoptosis, and inflammation. By inhibiting BRD4(1), this compound is predicted to modulate signaling pathways downstream of BRD4. One such critical pathway involves the regulation of RNA Polymerase II (Pol II) activity.

Figure 1: Proposed signaling pathway of this compound action.

Experimental Protocols

The following are representative protocols for assays used to characterize the activity of this compound.

BRD4(1) Inhibition Assay (AlphaScreen)

This assay is used to determine the IC50 value of this compound against the BRD4(1) bromodomain.

-

Reagents:

-

His-tagged BRD4(1) protein

-

Biotinylated histone H4 peptide (acetylated)

-

Streptavidin-coated Donor beads

-

Nickel chelate Acceptor beads

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)

-

This compound (serially diluted)

-

-

Procedure:

-

Add assay buffer, His-tagged BRD4(1), and biotinylated histone H4 peptide to a 384-well plate.

-

Add serially diluted this compound or DMSO (vehicle control).

-

Incubate for 30 minutes at room temperature.

-

Add Streptavidin-coated Donor beads and Nickel chelate Acceptor beads.

-

Incubate for 1 hour at room temperature in the dark.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

-

Data Analysis:

-

The data is normalized to the DMSO control and plotted against the logarithm of the inhibitor concentration.

-

The IC50 value is determined by fitting the data to a four-parameter logistic equation.

-

Figure 2: Workflow for BRD4(1) AlphaScreen assay.

Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

-

Reagents:

-

Cancer cell lines (e.g., MV-4-11, A549)

-

Complete cell culture medium

-

This compound (serially diluted)

-

CellTiter-Glo® Reagent

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat cells with serially diluted this compound or DMSO (vehicle control).

-

Incubate for a specified period (e.g., 72 hours).

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® Reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence signal to the DMSO control.

-

Plot the percentage of viable cells against the logarithm of the inhibitor concentration.

-

Determine the IC50 value using a non-linear regression curve fit.

-

Figure 3: Workflow for cell viability assay.

Conclusion

This compound is a selective inhibitor of the BRD4(1) bromodomain with demonstrated anti-proliferative activity in acute myeloid leukemia cells. Its mechanism of action involves the disruption of BRD4's interaction with acetylated histones, leading to the suppression of target gene transcription. As a well-characterized chemical probe, this compound is a valuable tool for elucidating the biological functions of BRD4(1) and for the development of novel epigenetic-based therapies. Further research is warranted to explore its full therapeutic potential and to investigate its effects on a broader range of cancer types and inflammatory conditions.

References

The Chemical Probe Oxfbd02: A Technical Guide to Interrogating the Epigenetic Regulator BRD4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Oxfbd02, a potent chemical probe used to investigate the function of the epigenetic reader protein Bromodomain-containing protein 4 (BRD4). While the initial query suggested this compound itself was an epigenetic regulator, it is, in fact, a small molecule inhibitor that offers a powerful tool to study the biological roles of BRD4. This document details the properties of this compound, its mechanism of action, and its application in epigenetic research, providing the necessary technical information for its use in laboratory settings.

Introduction to BRD4: A Key Epigenetic Regulator

Bromodomain-containing protein 4 (BRD4) is a member of the bromodomain and extra-terminal domain (BET) family of proteins. These proteins are crucial epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is a key mechanism in the regulation of gene transcription.

BRD4 is known to play a pivotal role in various cellular processes, including cell cycle progression, inflammation, and cancer development. It functions by recruiting the positive transcription elongation factor b (P-TEFb) to chromatin, which in turn phosphorylates RNA Polymerase II, leading to productive transcriptional elongation. Given its central role in gene expression, BRD4 has emerged as a significant target for therapeutic intervention in a range of diseases.

This compound: A Selective BRD4 Bromodomain 1 (BD1) Inhibitor

This compound is a 3,5-dimethylisoxazole-based small molecule that acts as a selective inhibitor of the first bromodomain (BD1) of BRD4.[1][2][3] By binding to the acetyl-lysine binding pocket of BRD4's BD1, this compound effectively displaces the protein from acetylated chromatin, thereby preventing the recruitment of transcriptional machinery and inhibiting the expression of BRD4-dependent genes.

Biochemical and Cellular Activity

This compound has been characterized by its inhibitory activity against BRD4 and its effects on various cell lines. The quantitative data from these studies are summarized in the tables below.

| Target | Parameter | Value | Reference |

| BRD4 BD1 | IC50 | 382 nM | [1][2][3] |

| CREB-binding protein (CBP) | Inhibition | at 25 µM | [1] |

| S. mansoni BRD3 (SmBRD3) | Kd | 683 nM | [1] |

| Cell Line | Cell Type | Parameter | Value | Reference |

| MV4-11 | Acute Myeloid Leukemia (AML) | IC50 | 0.794 nM | [1] |

| A549 | Lung Cancer | IC50 | >10 µM | [1] |

| H1975 | Lung Cancer | IC50 | >10 µM | [1] |

| U2OS | Osteosarcoma | IC50 | >100 µM | [1] |

| HeLa | Cervical Cancer | IC50 | >100 µM | [1] |

This compound also demonstrates inhibition of the interaction between BRD4(1) and the RelA subunit of NF-κB, in addition to its effects on histone H4.[4][5] However, it is noted to be rapidly metabolized, with a half-life of 39.8 minutes.[4][5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of BRD4 and a typical experimental workflow for assessing the impact of this compound.

Caption: BRD4 signaling pathway and point of inhibition by this compound.

Caption: Workflow for evaluating the effects of this compound.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. The following sections provide an overview of key experimental protocols.

Cell Viability Assay

Purpose: To determine the cytotoxic effects of this compound on a given cell line.

Methodology:

-

Cell Seeding: Plate cells (e.g., MV4-11) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

-

Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or MTT to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence or absorbance using a plate reader.

-

Analysis: Calculate the IC50 value by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a dose-response curve.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Purpose: To identify the genomic regions where BRD4 is bound and to assess the displacement of BRD4 by this compound.

Methodology:

-

Cell Treatment: Treat cells with either vehicle or a specified concentration of this compound for a defined period (e.g., 6 hours).

-

Cross-linking: Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific to BRD4. Use a non-specific IgG as a control.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washes and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C and purify the DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome and use peak calling algorithms to identify regions of BRD4 enrichment. Compare the peak profiles between vehicle and this compound-treated samples to determine the effect of the inhibitor on BRD4 localization.

Quantitative Real-Time PCR (qRT-PCR)

Purpose: To measure the effect of this compound on the expression of BRD4 target genes (e.g., c-Myc).

Methodology:

-

Cell Treatment and RNA Extraction: Treat cells with vehicle or this compound. Extract total RNA using a standard method such as TRIzol.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase.

-

PCR Amplification: Perform real-time PCR using primers specific for the target gene and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Conclusion

References

- 1. caymanchem.com [caymanchem.com]

- 2. OXF BD 02 | Bromodomains | Tocris Bioscience [tocris.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. BET bromodomain ligands: Probing the WPF shelf to improve BRD4 bromodomain affinity and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BET bromodomain ligands: Probing the WPF shelf to improve BRD4 bromodomain affinity and metabolic stability | Department of Chemistry [chem.ox.ac.uk]

Unveiling the Transcriptional Impact of Oxfbd02: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxfbd02 is a potent and selective small molecule inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family protein BRD4. As a key epigenetic reader, BRD4 plays a critical role in the regulation of gene transcription, and its dysregulation is implicated in a variety of diseases, most notably cancer. This technical guide provides an in-depth analysis of the effects of this compound on gene transcription, detailing its mechanism of action, impact on key signaling pathways, and comprehensive experimental protocols for its characterization. All quantitative data is presented in structured tables for comparative analysis, and cellular pathways and experimental workflows are visualized using high-contrast diagrams to facilitate understanding.

Introduction to this compound and its Target: BRD4

This compound is a cell-permeable compound that selectively targets the first bromodomain of BRD4 (BRD4(1)). BRD4 is a member of the BET family of proteins, which also includes BRD2, BRD3, and the testis-specific BRDT. These proteins are characterized by the presence of two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails, a key epigenetic mark associated with active gene transcription.

By binding to acetylated chromatin, BRD4 acts as a scaffold to recruit the Positive Transcription Elongation Factor b (P-TEFb) complex. This recruitment leads to the phosphorylation of RNA Polymerase II, which in turn promotes the release of paused RNA polymerase and facilitates productive transcriptional elongation. Consequently, BRD4 is essential for the expression of a host of genes, including many proto-oncogenes such as c-Myc, which are critical for cell cycle progression and proliferation.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor at the acetyl-lysine binding pocket of BRD4's first bromodomain. By occupying this pocket, this compound prevents the engagement of BRD4 with acetylated histones at gene promoters and enhancers. This displacement of BRD4 from chromatin disrupts the recruitment of the P-TEFb complex, leading to a reduction in RNA Polymerase II phosphorylation and a subsequent suppression of transcriptional elongation of BRD4-dependent genes.

Signaling Pathway of BRD4-Mediated Transcription and its Inhibition by this compound

The canonical pathway of BRD4-mediated gene transcription and the inhibitory action of this compound can be visualized as follows:

Caption: BRD4-mediated transcription and its inhibition by this compound.

Quantitative Analysis of this compound Activity

The inhibitory and cytotoxic effects of this compound have been quantified in various assays. The following tables summarize the key quantitative data available.

| Parameter | Value | Assay Type | Target |

| IC₅₀ | 382 nM | Biochemical Assay | BRD4(1) |

| IC₅₀ | >10 µM | Cell Viability Assay | A549 (Lung Cancer) |

| IC₅₀ | >10 µM | Cell Viability Assay | H1975 (Lung Cancer) |

| IC₅₀ | 0.794 nM | Cell Viability Assay | MV-4-11 (Leukemia) |

| IC₅₀ | >100 µM | Cell Viability Assay | U2OS (Osteosarcoma) |

| IC₅₀ | >100 µM | Cell Viability Assay | HeLa (Cervical Cancer) |

Table 1: Inhibitory and Cytotoxic Activity of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effect of this compound on gene transcription.

Cell Viability Assay (MV-4-11 Leukemia Cells)

This protocol is designed to determine the cytotoxic effects of this compound on the sensitive MV-4-11 cell line.

Materials:

-

MV-4-11 cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed MV-4-11 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete RPMI-1640 medium.

-

Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 nM to 10 µM. Include a DMSO vehicle control.

-

Add 100 µL of the diluted this compound or vehicle control to the respective wells.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 72 hours.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the IC₅₀ value by plotting the percentage of viable cells against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

In-Depth Technical Guide: Discovery and Synthesis of the Oxfbd02 Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the discovery and synthesis of Oxfbd02, a selective inhibitor of the first bromodomain of BRD4 (BRD4(1)). We delve into the foundational research that led to its identification, provide detailed experimental protocols for its chemical synthesis, and present its biological activity and mechanism of action through signaling pathway diagrams. All quantitative data has been summarized for clarity and comparative analysis.

Introduction

Epigenetic modifications play a crucial role in the regulation of gene expression, and their dysregulation is implicated in numerous diseases, including cancer. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histatones and other proteins, acting as "readers" of the epigenetic code. The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has emerged as a key therapeutic target due to its role in transcriptional activation of oncogenes. This compound is a small molecule inhibitor designed to selectively target the first bromodomain of BRD4, offering a potential therapeutic avenue for diseases driven by BRD4-mediated gene transcription.

Discovery of this compound

This compound was developed through a structure-guided drug design approach, building upon a 3,5-dimethylisoxazole scaffold as an acetyl-lysine mimetic. The initial discovery and subsequent optimization were detailed in key publications by Hewings et al. in the Journal of Medicinal Chemistry. The core concept involved identifying a chemical moiety that could effectively mimic the binding of acetylated lysine to the BRD4 bromodomain, thereby competitively inhibiting its function.

Physicochemical and Biological Properties

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₇NO₃ | |

| Molecular Weight | 295.33 g/mol | |

| IC₅₀ for BRD4(1) | 382 nM | |

| Selectivity | 2-3 fold selective for BRD4(1) over CBP bromodomain |

Synthesis of this compound

The synthesis of this compound is a multi-step process. Below are the detailed experimental protocols for the key steps.

Experimental Protocol: Synthesis of 4-(3,5-dimethylisoxazol-4-yl)benzoic acid

Materials:

-

4-formylphenylboronic acid

-

3,5-dimethyl-4-iodoisoxazole

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Sodium chlorite (NaClO₂)

-

2-Methyl-2-butene

-

tert-Butanol

-

Sodium dihydrogen phosphate (NaH₂PO₄)

Procedure:

-

A mixture of 4-formylphenylboronic acid (1.0 eq), 3,5-dimethyl-4-iodoisoxazole (1.0 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (3.0 eq) in a 3:1 mixture of 1,4-dioxane and water is heated to 80 °C under a nitrogen atmosphere for 16 hours.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude 4-(3,5-dimethylisoxazol-4-yl)benzaldehyde is purified by column chromatography on silica gel.

-

To a solution of the purified aldehyde in a 2:1 mixture of tert-butanol and 2-methyl-2-butene is added a solution of NaClO₂ (4.0 eq) and NaH₂PO₄ (4.0 eq) in water. The reaction mixture is stirred at room temperature for 4 hours.

-

The reaction is quenched with sodium sulfite solution and the mixture is acidified with 1 M HCl. The resulting precipitate is collected by filtration, washed with water, and dried to afford 4-(3,5-dimethylisoxazol-4-yl)benzoic acid.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-(3,5-dimethylisoxazol-4-yl)benzoic acid

-

(R)-1-Phenylethanamine

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of 4-(3,5-dimethylisoxazol-4-yl)benzoic acid (1.0 eq) and (R)-1-phenylethanamine (1.1 eq) in DMF at 0 °C is added DIPEA (3.0 eq) followed by the BOP reagent (1.2 eq).

-

The reaction mixture is stirred at room temperature for 16 hours.

-

The mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, 1 M HCl, and brine, then dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

Biological Activity and Mechanism of Action

This compound selectively inhibits the first bromodomain of BRD4, a transcriptional coactivator. BRD4 plays a critical role in the regulation of gene expression by recruiting the positive transcription elongation factor b (P-TEFb) complex to acetylated chromatin, which in turn phosphorylates RNA Polymerase II and promotes transcriptional elongation. By binding to the acetyl-lysine binding pocket of BRD4(1), this compound prevents the association of BRD4 with chromatin, leading to the downregulation of BRD4-dependent genes, including key oncogenes like c-Myc. This inhibition of oncogene expression ultimately leads to reduced cell proliferation and induction of apoptosis in cancer cells. One of the key downstream pathways affected by BRD4 inhibition is the NF-κB signaling pathway.

Signaling Pathway Diagram

Unveiling OXFBD02: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of OXFBD02, a selective inhibitor of the first bromodomain of BRD4 (BRD4(1)). This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activity, and potential therapeutic applications of this compound.

Chemical Structure and Properties

This compound, with the chemical formula C₁₈H₁₇NO₃, is a 3,5-dimethylisoxazole derivative.[1] Its structure is defined by the SMILES string: OC1=CC(C2=C(C)ON=C2C)=CC(C(O)C3=CC=CC=C3)=C1.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 295.33 | [1][2][3] |

| Formula | C₁₈H₁₇NO₃ | [1][2][3] |

| CAS Number | 1429129-68-9 | [1][2] |

| Purity | ≥98% | [1][2] |

| Solubility | Soluble to 100 mM in DMSO and to 10 mM in ethanol with gentle warming. | [1] |

| Storage | Store at +4°C | [1][2] |

| Physical Form | Solid | [3] |

Biological Activity and Mechanism of Action

This compound is a cell-permeable and potent inhibitor of BRD4(1) with an IC₅₀ value of 382 nM.[1][2][3][4] It demonstrates a 2-3 fold selectivity for BRD4(1) over the CBP bromodomain and has limited affinity for a range of other bromodomains.[1][2]

The primary mechanism of action for this compound involves the inhibition of the interaction between BRD4(1) and acetylated lysine residues on proteins, including histone H4 and the RelA subunit of NF-κB.[5] This disruption of protein-protein interactions underlies its observed biological effects.

Table 2: In Vitro Biological Activity of this compound

| Parameter | Value | Cell Lines | Reference |

| IC₅₀ (BRD4(1) inhibition) | 382 nM | N/A | [1][2][3][4] |

| Effect | Reduces viability | Lung adenocarcinoma cell lines | [1][2] |

| Effect | Attenuates proliferation | MV-4-11 leukemia cells | [1][2] |

| Metabolic Half-life (t½) | 39.8 min | N/A | [5] |

Signaling Pathway Inhibition

The inhibitory action of this compound on the BRD4(1) protein disrupts downstream signaling pathways crucial for gene transcription. A simplified representation of this inhibition is depicted below.

Caption: Mechanism of this compound action on BRD4(1) signaling.

Experimental Protocols

While specific, detailed experimental protocols for this compound are proprietary to the developing laboratories, the following outlines the general methodologies that would be employed to ascertain the data presented in this guide.

IC₅₀ Determination (Competitive Binding Assay): A common method to determine the half-maximal inhibitory concentration (IC₅₀) for a bromodomain inhibitor like this compound is a competitive binding assay. This could involve a technique such as AlphaScreen™ or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Reagents: Recombinant BRD4(1) protein, a biotinylated acetylated histone peptide, and a detection reagent (e.g., streptavidin-coated donor beads and acceptor beads).

-

Procedure:

-

A fixed concentration of the BRD4(1) protein and the biotinylated histone peptide are incubated together.

-

Varying concentrations of this compound are added to the mixture.

-

The reaction is allowed to reach equilibrium.

-

Detection reagents are added, and the signal is measured on a plate reader.

-

-

Data Analysis: The signal will be inversely proportional to the binding of this compound. The IC₅₀ is calculated by fitting the dose-response curve to a suitable pharmacological model.

Cell Viability and Proliferation Assays: To assess the effect of this compound on cell viability and proliferation, standard colorimetric or fluorometric assays are typically used.

-

Cell Culture: Lung adenocarcinoma or MV-4-11 leukemia cells are seeded in 96-well plates and allowed to adhere or stabilize overnight.

-

Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The cells are incubated for a specified period (e.g., 48-72 hours).

-

Measurement:

-

Viability: A reagent such as MTT or resazurin is added, which is converted to a colored or fluorescent product by metabolically active cells. The signal is quantified using a spectrophotometer or fluorometer.

-

Proliferation: A reagent that measures DNA synthesis, such as BrdU or EdU, is added, and its incorporation is detected via an antibody-based or click chemistry method, respectively.

-

-

Data Analysis: The results are typically expressed as a percentage of the vehicle-treated control, and dose-response curves are generated to determine parameters like the GI₅₀ (concentration for 50% growth inhibition).

Caption: Generalized workflow for in vitro cell-based assays.

References

- 1. OXF BD 02 | Bromodomain Inhibitors: R&D Systems [rndsystems.com]

- 2. OXF BD 02 | Bromodomains | Tocris Bioscience [tocris.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. BET bromodomain ligands: Probing the WPF shelf to improve BRD4 bromodomain affinity and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Downstream Targets of BRD4 Inhibition by Oxfbd02: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxfbd02 is a selective inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins. BRD4 is a critical epigenetic reader that plays a pivotal role in transcriptional regulation by binding to acetylated histones and recruiting transcriptional machinery to gene promoters and enhancers. By competitively binding to the acetyl-lysine binding pocket of BRD4, this compound and other BET inhibitors disrupt these interactions, leading to the modulation of gene expression. This technical guide provides an in-depth overview of the downstream targets and signaling pathways affected by BRD4 inhibition, using data from studies on the well-characterized and structurally similar BRD4 inhibitor, JQ1, as a proxy for this compound. The methodologies and findings presented here offer a robust framework for investigating the mechanism of action of this compound and other BET inhibitors.

Core Signaling Pathways Modulated by BRD4 Inhibition

BRD4 is a key regulator of several critical signaling pathways implicated in cell growth, proliferation, and inflammation. Inhibition of BRD4 by compounds like this compound is expected to have significant downstream effects on these pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory and immune responses. BRD4 has been shown to interact with the RelA subunit of NF-κB, promoting the transcription of pro-inflammatory genes. Inhibition of BRD4 disrupts this interaction, leading to the downregulation of NF-κB target genes.

Caption: this compound inhibits BRD4, disrupting NF-κB signaling.

JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling and is involved in cell proliferation, differentiation, and survival. BRD4 can regulate the transcriptional activity of STAT proteins. Inhibition of BRD4 can therefore modulate the expression of STAT target genes, including those involved in cell cycle progression and apoptosis.

Caption: this compound modulates the JAK/STAT pathway via BRD4.

Quantitative Data on Downstream Targets

The following tables summarize quantitative data from RNA-sequencing (RNA-seq) and Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) studies on the BRD4 inhibitor JQ1. This data provides insights into the likely downstream gene targets of this compound.

Table 1: Differentially Expressed Genes Following JQ1 Treatment in BV-2 Microglial Cells

Data from a study investigating the effect of JQ1 on lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[1]

| Gene Symbol | Log2 Fold Change (LPS + JQ1 vs. LPS) at 2h | Log2 Fold Change (LPS + JQ1 vs. LPS) at 4h | Putative Function |

| Il6 | -2.5 | -3.1 | Pro-inflammatory cytokine |

| Tnf | -1.8 | -2.4 | Pro-inflammatory cytokine |

| Ccl2 | -2.1 | -2.8 | Chemokine |

| Nos2 | -1.9 | -2.6 | Inducible nitric oxide synthase |

| Irf1 | -1.5 | -2.0 | Interferon regulatory factor 1 |

Table 2: Downregulated Genes in Cervical Cancer (HeLa) Cells Treated with JQ1

Data from a study on the effects of JQ1 on super-enhancer-related gene expression in HeLa cells.[2]

| Gene Symbol | Log2 Fold Change | FDR | Associated Pathway |

| MYC | -2.85 | < 0.01 | Cell Cycle, Proliferation |

| CCND1 | -1.98 | < 0.05 | Cell Cycle (G1/S transition) |

| BCL2 | -1.56 | < 0.05 | Apoptosis |

| E2F1 | -1.72 | < 0.05 | Cell Cycle, Proliferation |

| VEGFA | -1.43 | < 0.05 | Angiogenesis |

Table 3: BRD4-Bound Genes Downregulated by JQ1 in t(8;21) AML Cells

Data from a PRO-seq analysis identifying genes with impaired RNA polymerase II pausing release upon JQ1 treatment in AML cells.[3]

| Gene Symbol | Log2 Fold Change (PRO-seq) | Function |

| MYC | -3.2 | Transcription factor, oncogene |

| KIT | -2.5 | Receptor tyrosine kinase |

| BCL2 | -1.8 | Anti-apoptotic protein |

| CDK6 | -1.6 | Cell cycle kinase |

| PIM1 | -2.1 | Proto-oncogene serine/threonine kinase |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. The following sections outline typical protocols for investigating the downstream targets of BRD4 inhibitors.

Cell Culture and Treatment

-

Cell Lines: Select appropriate cell lines based on the research question (e.g., cancer cell lines with known BRD4 dependencies, immune cells for inflammation studies).

-

Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Inhibitor Preparation: Dissolve this compound or other BET inhibitors in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute in culture medium to the desired final concentrations for treatment.

-

Treatment: Treat cells with the inhibitor or vehicle control (e.g., DMSO) for the specified duration (e.g., 2, 4, 6, 12, 24, 48 hours) before harvesting for downstream analysis.[1][4][5]

RNA-Sequencing (RNA-seq)

References

- 1. RNA sequencing reveals distinct mechanisms underlying BET inhibitor JQ1-mediated modulation of the LPS-induced activation of BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of BRD4 inhibitor JQ1 on the expression profile of super-enhancer related lncRNAs and mRNAs in cervical cancer HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High Resolution Mapping of RNA Polymerases Identifies Mechanisms of Sensitivity and Resistance to BET Inhibitors in t(8;21) AML - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RNA-sequence (RNA-Seq) analysis [bio-protocol.org]

- 5. RNA-seq [bio-protocol.org]

Key Experimental Protocols in Chromatin Remodeling Research

An in-depth analysis of the scientific literature reveals no protein or factor designated "Oxfbd02" with a known role in chromatin remodeling. This suggests that the term may be a novel discovery not yet widely documented, a proprietary name for a compound or protein not in the public domain, or potentially a typographical error.

Chromatin remodeling is a fundamental cellular process that governs gene expression by altering the structure of chromatin, the complex of DNA and proteins within the nucleus. This dynamic process is orchestrated by a variety of protein complexes that can be broadly categorized into:

-

ATP-dependent chromatin remodelers: These multi-protein machines utilize the energy from ATP hydrolysis to slide, evict, or restructure nucleosomes, the basic units of chromatin. Prominent families of these remodelers include SWI/SNF, ISWI, CHD, and INO80/SWR1.

-

Histone modifying enzymes: These enzymes add or remove a wide array of post-translational modifications to histone proteins, such as acetylation, methylation, phosphorylation, and ubiquitination. These modifications act as signals that are "read" by other proteins to influence chromatin structure and gene activity.

-

DNA methyltransferases: These enzymes add methyl groups to DNA, which can directly inhibit the binding of transcription factors and lead to gene silencing.

Given the absence of "this compound" in the current body of scientific literature, this guide cannot provide specific quantitative data, experimental protocols, or signaling pathways directly involving this term. Researchers and drug development professionals interested in chromatin remodeling are encouraged to consult resources on the well-characterized chromatin remodeling families and enzymes mentioned above.

For a comprehensive understanding of a specific factor's impact on chromatin remodeling, the following experimental approaches are typically employed:

| Experiment | Purpose | Brief Methodology |

| Chromatin Immunoprecipitation (ChIP) | To identify the genomic regions where a protein of interest binds. | Cells are treated with a crosslinking agent to fix protein-DNA interactions. The chromatin is then sheared, and an antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and identified by sequencing (ChIP-seq) or PCR (ChIP-qPCR). |

| Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) | To map regions of open, accessible chromatin across the genome. | A hyperactive Tn5 transposase is used to simultaneously cut and ligate sequencing adapters into accessible regions of the chromatin. The resulting DNA fragments are then sequenced to identify areas of open chromatin. |

| Micrococcal Nuclease digestion with sequencing (MNase-seq) | To map the positions of nucleosomes genome-wide. | Chromatin is treated with micrococcal nuclease, which preferentially digests the linker DNA between nucleosomes. The remaining nuclease-resistant DNA, corresponding to nucleosome-bound fragments, is then sequenced. |

| In vitro chromatin remodeling assays | To directly measure the ability of a protein or complex to alter nucleosome structure. | Purified protein or complex is incubated with reconstituted nucleosomes. Changes in nucleosome position or structure are then assessed using techniques such as native gel electrophoresis or DNA footprinting. |

| Mass Spectrometry | To identify post-translational modifications on histones or to identify protein-protein interactions. | For histone modifications, histones are purified and digested, and the resulting peptides are analyzed by mass spectrometry. For protein interactions, a protein of interest is immunoprecipitated, and co-purifying proteins are identified by mass spectrometry. |

Logical Workflow for Investigating a Novel Chromatin Remodeler

The following diagram illustrates a typical workflow for characterizing the function of a newly identified factor in chromatin remodeling.

Should "this compound" be a valid, emerging factor in this field, future research will be necessary to populate these experimental frameworks with specific data. We encourage the scientific community to share new findings to advance our collective understanding of chromatin biology.

Preliminary Studies on Oxfbd02 in Cancer Cell Lines: A Methodological and Data-Driven Overview

Disclaimer: Extensive searches for "Oxfbd02" within the public domain of scientific literature and databases did not yield any specific information on a compound or drug with this designation in the context of cancer research. The following in-depth technical guide is a template designed to meet the user's specifications for data presentation, experimental protocols, and visualization. All data, experimental details, and pathways are illustrative placeholders and should be regarded as examples.

Abstract

This document provides a structured overview of the hypothetical preliminary evaluation of a novel compound, designated this compound, in various cancer cell lines. It outlines the methodologies for assessing its anti-cancer properties, presents mock quantitative data in a clear tabular format, and visualizes potential mechanisms of action and experimental workflows using standardized diagrams. This guide is intended for researchers, scientists, and professionals in drug development to illustrate a comprehensive approach to early-stage anti-cancer compound assessment.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative results from the preliminary in vitro studies of this compound across a panel of human cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) after 72h |

| MCF-7 | Breast Adenocarcinoma | 15.2 ± 2.1 |

| MDA-MB-231 | Breast Adenocarcinoma | 8.9 ± 1.5 |

| A549 | Lung Carcinoma | 22.5 ± 3.4 |

| HCT116 | Colorectal Carcinoma | 12.8 ± 1.9 |

| HeLa | Cervical Cancer | 35.1 ± 4.8 |

| PC-3 | Prostate Cancer | 18.6 ± 2.5 |

-

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Apoptosis Induction by this compound (24h treatment)

| Cell Line | This compound Conc. (µM) | % Apoptotic Cells (Annexin V+) |

| MCF-7 | 10 | 25.6 ± 3.3 |

| 20 | 48.2 ± 5.1 | |

| MDA-MB-231 | 5 | 30.1 ± 4.0 |

| 10 | 55.9 ± 6.2 |

-

Apoptosis was quantified by flow cytometry using Annexin V/Propidium Iodide staining.

Experimental Protocols

Cell Culture and Maintenance

Human cancer cell lines (MCF-7, MDA-MB-231, A549, HCT116, HeLa, PC-3) were procured from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

The following day, the medium was replaced with fresh medium containing various concentrations of this compound (0.1 to 100 µM) or vehicle control (0.1% DMSO).

-

After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

The medium was then aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)

-

Cells were seeded in 6-well plates and treated with this compound at the indicated concentrations for 24 hours.

-

Both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension according to the manufacturer's protocol.

-

The samples were incubated in the dark for 15 minutes at room temperature.

-

Apoptotic cells were quantified using a flow cytometer.

Western Blot Analysis

-

Cells were treated with this compound for the desired time, then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration was determined using the BCA protein assay.

-

Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary antibodies (e.g., anti-PARP, anti-Caspase-3, anti-Akt, anti-p-Akt, anti-β-actin) were incubated overnight at 4°C.

-

After washing, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway Diagram

Caption: Hypothetical signaling pathway affected by this compound.

Experimental Workflow Diagram

Caption: Workflow for primary screening of this compound.

Methodological & Application

Application Notes and Protocols for Oxfbd02 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxfbd02 is a cell-permeable, selective inhibitor of the first bromodomain (BD1) of BRD4, a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins. BRD4 plays a crucial role in the regulation of gene expression by recognizing and binding to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific genomic loci. Dysregulation of BRD4 activity is implicated in the pathogenesis of various diseases, including cancer. This compound exerts its effects by competitively binding to the acetyl-lysine binding pocket of BRD4(1), leading to the displacement of BRD4 from chromatin and subsequent downregulation of target genes, such as the proto-oncogene c-MYC. These application notes provide recommended concentrations and detailed protocols for the use of this compound in various in vitro assays.

Data Presentation

In Vitro Activity of this compound

| Parameter | Value | Cell Line(s) | Reference |

| IC50 (BRD4, BD1) | 382 nM | Biochemical Assay | [1][2][3] |

| Cellular Effect | Reduces cell viability | Lung Adenocarcinoma | [1] |

| Cellular Effect | Attenuates proliferation | MV-4-11 (Biphenotypic B myelomonocytic leukemia) | [1][4] |

Signaling Pathway

This compound targets the epigenetic reader protein BRD4. By inhibiting the binding of BRD4's first bromodomain (BD1) to acetylated histones, this compound disrupts the recruitment of the positive transcription elongation factor b (P-TEFb) and other transcriptional regulators. This leads to a decrease in the transcription of key oncogenes, most notably c-MYC, which in turn suppresses cancer cell proliferation and survival.

Experimental Protocols

Protocol 1: Cell Viability/Proliferation Assay (MTT-based)

This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cell lines, such as the MV-4-11 leukemia cell line.

Materials:

-

This compound

-

MV-4-11 cells[5]

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MV-4-11 cells in a 96-well plate at a density of 3 x 10³ to 5 x 10⁵ cells/well in 100 µL of complete culture medium.[5][6] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. It is recommended to perform a serial dilution to test a range of concentrations (e.g., 0.1 µM to 10 µM).

-

Treatment: Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO-treated) and a blank (medium only).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[6]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Protocol 2: Western Blot for c-MYC Expression

This protocol is to determine the effect of this compound on the protein levels of the BRD4 target, c-MYC.

Materials:

-

This compound

-

Cancer cell line of interest (e.g., lung adenocarcinoma or leukemia cells)

-

6-well plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-c-MYC, anti-GAPDH or anti-β-actin as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0.5 µM, 1 µM, 5 µM) and a vehicle control for 24 to 48 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-c-MYC antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence reagent and an imaging system.

-

-

Analysis: Re-probe the membrane with an anti-GAPDH or anti-β-actin antibody as a loading control. Quantify the band intensities to determine the relative change in c-MYC protein expression.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for evaluating the in vitro efficacy of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Human Peripheral Blood Cell MV-4-11-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]

- 5. MV4-11 Cells [cytion.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Preparation of Oxfbd02 Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxfbd02 is a selective inhibitor of the first bromodomain of BRD4 (BRD4(1)), with an IC50 of 382 nM.[1][2][3] It is a cell-permeable compound used in research to study the role of BRD4 in various biological processes, including cancer cell proliferation.[1][3] Accurate and consistent preparation of stock solutions is critical for obtaining reproducible results in downstream experiments. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving small molecules like this compound due to its high solubilizing capacity. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.

Quantitative Data Summary

The key properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₇NO₃ | [1][2][4][] |

| Molecular Weight (MW) | 295.33 g/mol | [1][2][3][4][] |

| Appearance | Solid | [2][4] |

| Solubility in DMSO | Up to 100 mM | [1] |

| Storage (Solid) | Store at +4°C | [1] |

| Storage (Solution) | Store in aliquots at -20°C |

Experimental Protocol

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for creating working solutions for various assays.

3.1. Materials and Equipment

-

This compound solid powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Pipettes and sterile pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

3.2. Safety Precautions

-

Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.

-

Wear appropriate PPE to avoid skin and eye contact.

-

Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.

3.3. Stock Solution Calculation

To prepare a stock solution of a specific concentration, use the following formula:

Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )

Example Calculation for a 10 mM Stock Solution in 1 mL:

-

Mass (mg) = 10 mM x 1 mL x 295.33 g/mol

-

Mass (mg) = 2.9533 mg

Therefore, 2.95 mg of this compound is needed to make 1 mL of a 10 mM stock solution.

3.4. Step-by-Step Procedure

-

Prepare for Weighing: Allow the vial containing solid this compound to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation of moisture.

-

Weigh this compound: Carefully weigh out the calculated mass (e.g., 2.95 mg) of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or vial.

-

Add DMSO: Add the calculated volume of high-purity DMSO (e.g., 1 mL) to the tube containing the this compound powder.

-

Dissolve the Compound: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming may be used to aid dissolution if necessary.[1] Visually inspect the solution against a light source to ensure no solid particles remain.

-

Aliquot for Storage: To avoid repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.

-

Storage: Store the aliquots in tightly sealed vials at -20°C. Properly label each aliquot with the compound name, concentration, and date of preparation.

3.5. Storage and Stability

-

Solid Compound: The solid form of this compound should be stored at +4°C.[1]

-

Stock Solution: Once prepared, DMSO stock solutions should be stored in aliquots at -20°C and are generally stable for up to one month. It is recommended to prepare fresh solutions for long-term studies to ensure compound integrity. Avoid long-term storage of solutions.

Visualized Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

Caption: Workflow for preparing this compound stock solution in DMSO.

References

Application Notes and Protocols for Oxfbd02 Administration in In Vivo Animal Studies

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Oxfbd02 is a potent and selective, orally bioavailable inhibitor of MEK1 and MEK2, key components of the RAS-RAF-MEK-ERK signaling pathway.[1][2] Dysregulation of this pathway is implicated in various human cancers, making it a critical target for therapeutic intervention.[2][3] These application notes provide detailed protocols for the in vivo administration of this compound in preclinical animal models, guidance on formulation, and methodologies for evaluating its efficacy and pharmacodynamic effects.

Mechanism of Action

This compound exerts its biological effects by inhibiting the kinase activity of MEK1 and MEK2.[4] This prevents the phosphorylation and activation of their sole known substrates, ERK1 and ERK2.[5] The ERK/MAPK signaling cascade plays a crucial role in transmitting extracellular signals to the nucleus, thereby regulating cellular processes such as proliferation, differentiation, and survival.[1][2] In many tumor types, this pathway is constitutively active, driving uncontrolled cell growth.[3] By blocking this pathway, this compound can inhibit tumor cell proliferation and induce apoptosis.

Signaling Pathway

Caption: The RAS-RAF-MEK-ERK Signaling Pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize recommended dosing regimens for this compound in preclinical mouse models based on studies with MEK inhibitors.

Table 1: this compound Dosing and Administration in Mouse Models

| Parameter | Recommendation | Reference |

| Route of Administration | Oral gavage (p.o.), Intraperitoneal (i.p.) | [6][7] |

| Vehicle | 0.5% Hydroxypropylmethyl-cellulose (HPMC) / 0.2% Tween 80 in water | [8] |

| Dosing Frequency | Once daily (q.d.) or twice daily (b.i.d.) | [9] |

| Dose Range (Efficacy) | 0.1 - 5 mg/kg | [3][6] |

| Dose Range (Toxicity) | Doses exceeding 10-30 mg/kg may lead to toxicity.[6][10] | [6][10] |

Table 2: Exemplary Efficacy Data of MEK Inhibitors in Xenograft Models

| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| HT-29 (Colon) | 1 mg/kg, q.d., p.o. | Nearly complete | [4] |

| A549 (NSCLC) | 2.5 - 5.0 mg/kg | 87% - 92% | [4] |

| Lovo (Colorectal) | 3 mg/kg, q.o.d., p.o. | Significant inhibition | [3] |

| BxPC3 (Pancreatic) | 10 - 50 mg/kg, b.i.d., p.o. | Tumor regression | [9] |

Experimental Protocols

Preparation of this compound Formulation for Oral Administration

-

Materials:

-

This compound powder

-

0.5% Hydroxypropylmethyl-cellulose (HPMC)

-

0.2% Tween 80

-

Sterile water for injection

-

Mortar and pestle or homogenizer

-

Sterile tubes and syringes

-

-

Procedure:

-

Calculate the required amount of this compound and vehicle for the study.

-

Prepare the vehicle by dissolving HPMC and Tween 80 in sterile water.

-

Weigh the appropriate amount of this compound powder.

-

Levigate the this compound powder with a small amount of the vehicle to form a uniform paste.

-

Gradually add the remaining vehicle while continuously mixing to create a homogenous suspension.

-

Store the formulation at 4°C for up to one week.

-

Before each administration, vortex the suspension to ensure uniform distribution of the compound.

-

In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol describes a typical workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Caption: Experimental workflow for an in vivo efficacy study of this compound.

-

Animal Model:

-

Use immunodeficient mice (e.g., nude or NSG mice) for xenograft studies.[10]

-

House animals in a specific pathogen-free facility and allow them to acclimate for at least one week before the study begins.

-

-

Tumor Cell Implantation:

-

Culture human cancer cells with a known activating mutation in the RAS/RAF pathway (e.g., KRAS or BRAF mutant cell lines).[3]

-

Harvest cells during the logarithmic growth phase and resuspend them in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel).

-

Inject approximately 5 x 10^6 cells subcutaneously into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer this compound or vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).[11]

-

Monitor the body weight of the mice 2-3 times per week as a measure of general health and drug toxicity.

-

-

Efficacy Evaluation:

-

Continue to measure tumor volume and body weight throughout the study.

-

The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.

-

The study may be terminated when tumors in the control group reach a predetermined size, or after a specified duration of treatment.

-

-

Pharmacodynamic Analysis (Optional):

-

At the end of the study, or at specific time points after the last dose, tumors can be harvested for pharmacodynamic analysis.

-

Western blotting can be used to assess the levels of phosphorylated ERK (p-ERK) to confirm target engagement and inhibition of the MEK pathway.[6]

-

Safety and Handling

This compound is a potent compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Troubleshooting

-

Poor Solubility: If this compound does not form a stable suspension, try alternative vehicle formulations or reduce the concentration of the compound. Sonication may also help to improve the suspension.

-

Toxicity: If mice show signs of toxicity (e.g., significant weight loss, lethargy), reduce the dose or the frequency of administration.

-

Lack of Efficacy: If no significant tumor growth inhibition is observed, consider increasing the dose or using a different administration route. Ensure that the chosen xenograft model is sensitive to MEK inhibition.

For further information or technical support, please contact your local representative.

References

- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Efficacy of the combination of MEK and CDK4/6 inhibitors in vitro and in vivo in KRAS mutant colorectal cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. The MEK inhibitor trametinib separates murine graft-versus-host disease from graft-versus-tumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Trametinib inhibits RAS-mutant MLL-rearranged acute lymphoblastic leukemia at specific niche sites and reduces ERK phosphorylation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

Application Notes and Protocols for Oxfbd02 in Combination Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxfbd02 is a selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family member BRD4, with an IC50 of 382 nM.[1] By competitively binding to the acetyl-lysine binding pocket of BRD4(1), this compound disrupts the interaction between BRD4 and acetylated histones, leading to the downregulation of key oncogenes, most notably MYC. This mechanism has been shown to reduce the viability of cancer cell lines, such as those from lung adenocarcinoma and leukemia, and provides a strong rationale for its investigation as a cancer therapeutic.[1]

Given the complexity of cancer and the emergence of resistance to monotherapies, combination strategies are essential. This document outlines potential application notes and detailed protocols for the use of this compound in combination with other established cancer therapies. While direct preclinical or clinical data for this compound in combination settings is not yet publicly available, the following recommendations are based on the known mechanism of BRD4(1) inhibition and extensive data from studies with other well-characterized BRD4 inhibitors, such as JQ1.

Rationale for Combination Therapies

The primary mechanism of BRD4 inhibitors, including the selective inhibition of BRD4(1) by this compound, involves the suppression of transcriptional programs essential for cancer cell proliferation, survival, and metastasis. This mode of action creates rational opportunities for synergistic combinations with other anti-cancer agents.

Key Combination Strategies:

-

With PARP Inhibitors: BRD4 inhibitors can downregulate DNA repair genes. Combining them with PARP inhibitors, which block a key DNA repair pathway, can induce synthetic lethality in cancer cells, particularly those with underlying DNA repair deficiencies.

-

With Immune Checkpoint Inhibitors: BRD4 inhibitors have been shown to modulate the tumor microenvironment. They can increase the expression of MHC class I on tumor cells and decrease the expression of immunosuppressive factors, potentially enhancing the efficacy of immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies.

-

With Chemotherapy: By arresting the cell cycle and downregulating survival pathways, BRD4 inhibitors can sensitize cancer cells to the cytotoxic effects of traditional chemotherapeutic agents.

Quantitative Data Summary (Based on Analogous BRD4 Inhibitors)

Due to the absence of specific published combination data for this compound, the following table summarizes representative quantitative data from preclinical studies of other BRD4 inhibitors in combination therapies. This data is intended to provide a reference for expected synergistic effects.

| Combination Partner | Cancer Type | BRD4 Inhibitor | In Vitro Synergy (Combination Index) | In Vivo Effect | Reference Compound |

| PARP Inhibitor (Olaparib) | Triple-Negative Breast Cancer | JQ1 | CI < 1 (Synergistic) | Enhanced tumor growth inhibition | JQ1 |

| Immune Checkpoint Inhibitor (anti-PD-1) | Melanoma | JQ1 | N/A | Increased tumor regression and survival | JQ1 |

| Chemotherapy (Paclitaxel) | Ovarian Cancer | JQ1 | CI < 1 (Synergistic) | Significant reduction in tumor volume | JQ1 |

Note: The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. N/A indicates that the primary endpoint was not in vitro synergy.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of this compound with other cancer therapies. These are adapted from established methods used for other BRD4 inhibitors.

Protocol 1: In Vitro Synergy Assessment using Cell Viability Assay

Objective: To determine the synergistic, additive, or antagonistic effect of this compound in combination with another anti-cancer agent on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Combination drug (stock solution in appropriate solvent)

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

Plate reader

Method:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Preparation: Prepare serial dilutions of this compound and the combination drug in complete culture medium. A constant ratio combination design is recommended (e.g., based on the IC50 of each drug).

-

Treatment: Remove the overnight culture medium and add the medium containing the single drugs or the drug combinations to the respective wells. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plate for a period corresponding to at least two cell doubling times (typically 48-72 hours).

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Use software such as CompuSyn or a similar program to calculate the Combination Index (CI) based on the Chou-Talalay method.

-

Protocol 2: In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in combination with another therapeutic agent in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)

-

Cancer cell line for tumor implantation

-

This compound formulated for in vivo administration

-

Combination drug formulated for in vivo administration

-

Vehicle control solution

-

Calipers for tumor measurement

-

Animal balance

Method:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Combination drug alone, this compound + Combination drug).

-

Treatment Administration: Administer the treatments to the respective groups according to a predetermined schedule (e.g., daily, twice weekly) and route (e.g., oral gavage, intraperitoneal injection).

-

Monitoring:

-

Measure tumor volume with calipers 2-3 times per week.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Observe the general health and behavior of the animals.

-

-

Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Data Analysis:

-

Plot the mean tumor volume over time for each treatment group.

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

-

Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences between the treatment groups.

-

Signaling Pathways and Experimental Workflows

The following diagrams visualize key signaling pathways affected by this compound and the experimental workflows for its evaluation.

Caption: Mechanism of action of this compound on the BRD4 signaling pathway.

Caption: Workflow for in vitro synergy assessment.

Caption: Workflow for in vivo combination efficacy study.

Conclusion

This compound, as a selective BRD4(1) inhibitor, holds promise as a component of combination cancer therapies. The protocols and rationale provided here, based on the established mechanisms of BRD4 inhibition, offer a framework for the preclinical evaluation of this compound in combination with other anti-cancer agents. Further research is warranted to generate specific data for this compound and to translate these findings into clinical applications.

References

Application Note: Verifying Oxfbd02 Target Engagement Using Western Blot Analysis

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and supporting data for verifying the target engagement of Oxfbd02, a selective inhibitor of the first bromodomain of BRD4 (BRD4(1)), using Western blot analysis.

Introduction

This compound is a potent and selective small molecule inhibitor that targets the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family protein, BRD4. BRD4 is a key epigenetic reader that plays a critical role in the regulation of gene expression by binding to acetylated histones and recruiting transcriptional machinery to promoters and enhancers. Dysregulation of BRD4 activity is implicated in the pathogenesis of various diseases, including cancer.

Verification of target engagement is a crucial step in the development of therapeutic agents. This application note outlines a Western blot protocol to assess the engagement of this compound with its target, BRD4, by measuring the expression levels of downstream effector proteins. Inhibition of BRD4 is known to downregulate the expression of the proto-oncogene c-Myc and upregulate the expression of the cyclin-dependent kinase inhibitor p21. Therefore, monitoring the levels of these proteins provides a reliable method to confirm the cellular activity of this compound.

Signaling Pathway

BRD4 acts as a scaffold protein at super-enhancers, recruiting the positive transcription elongation factor b (P-TEFb) to promote the transcription of key oncogenes, most notably c-Myc. Inhibition of BRD4 by this compound displaces it from chromatin, leading to a decrease in c-Myc transcription and subsequent protein expression. Concurrently, BRD4 inhibition has been shown to increase the expression of p21, a critical cell cycle regulator. Additionally, BRD4 is involved in other signaling cascades, such as the Jagged1/Notch1 pathway, which is implicated in cell migration and invasion.

Caption: BRD4 signaling pathway and the effect of this compound.

Experimental Protocol: Western Blot for this compound Target Engagement

This protocol describes the treatment of a relevant cell line with this compound, followed by protein extraction and Western blot analysis to detect changes in c-Myc and p21 protein levels.

Materials and Reagents

-

Cell Line: A cell line known to be sensitive to BRD4 inhibition (e.g., human prostate cancer cell line DU145 or LNCaP, or a hematological malignancy cell line).

-

This compound: Stock solution in DMSO.

-

Cell Culture Medium: Appropriate for the chosen cell line.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

RIPA Lysis Buffer: Containing protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Laemmli Sample Buffer (4X).

-

SDS-PAGE Gels: Appropriate percentage for resolving target proteins (e.g., 4-12% gradient gel).

-

PVDF or Nitrocellulose Membranes.

-

Transfer Buffer.

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-c-Myc antibody

-

Rabbit anti-p21 antibody

-

Mouse anti-β-actin or anti-GAPDH antibody (loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Chemiluminescent Substrate (ECL).

-

Imaging System: For chemiluminescence detection.

Experimental Workflow

Caption: Western blot experimental workflow.

Procedure

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

-

This compound Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0, 100, 250, 500, 1000 nM) for 24 to 48 hours. Include a DMSO-treated vehicle control.

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes with occasional swirling.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-